molecular formula C16H16F2N2O4S B12451184 N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12451184
M. Wt: 370.4 g/mol
InChI Key: LWURPFSEPLNEAE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of difluorophenyl, methoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and react them with glycine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C16H16F2N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H16F2N2O4S/c1-24-13-6-4-12(5-7-13)20(25(2,22)23)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

LWURPFSEPLNEAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C

Origin of Product

United States

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